molecular formula C19H18N6 B2834613 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine CAS No. 329901-28-2

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine

Cat. No. B2834613
CAS RN: 329901-28-2
M. Wt: 330.395
InChI Key: MBOLZWGJNSKUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine is a chemical compound that has been studied extensively as a potential therapeutic agent for a variety of medical conditions. It is a member of the triazole family of compounds, which are characterized by their ability to bind to certain proteins in the body and affect their activity. This compound has been studied for its potential to treat certain types of cancer, as well as for its ability to inhibit enzymes involved in the metabolism of certain drugs. It has also been investigated for its potential to act as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Activities

A study by Al‐Azmi & Mahmoud (2020) synthesized derivatives of the chemical compound , evaluating them as antimicrobial agents. These compounds, including variants similar to 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine, showed potential as antimicrobial agents, indicating their relevance in the field of infectious diseases and pharmaceutical development (Al‐Azmi & Mahmoud, 2020).

Catalytic Applications

Hua et al. (2012) explored new bidentate pyrazolyl–triazolyl donor ligands for catalysis. These compounds, including structures similar to 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine, were used in creating cationic rhodium(I) and iridium(I) complexes. These complexes were effective as catalysts, suggesting the compound's potential use in catalysis and material science (Hua et al., 2012).

Cytotoxicity Assays

Ahmed et al. (2016) synthesized derivatives of the compound for cytotoxicity assays, specifically using brine shrimp as a test subject. The study highlights the compound's potential in toxicity studies and drug discovery, particularly in assessing the biological activity of new chemical entities (Ahmed et al., 2016).

Structural and Spectroscopic Analysis

Research by Holzer et al. (2003) on similar compounds involved detailed structural and spectroscopic studies. This kind of research is crucial in understanding the physical and chemical properties of such compounds, which is fundamental in fields like materials science and chemistry (Holzer et al., 2003).

properties

IUPAC Name

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-14-22-23-19(24(14)13-15-8-4-2-5-9-15)17-12-21-25(18(17)20)16-10-6-3-7-11-16/h2-12H,13,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOLZWGJNSKUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine

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